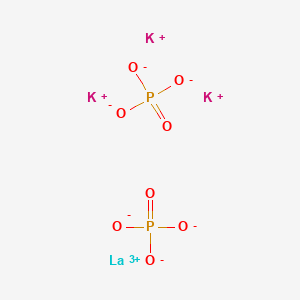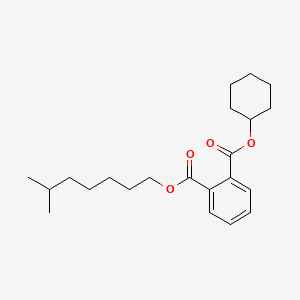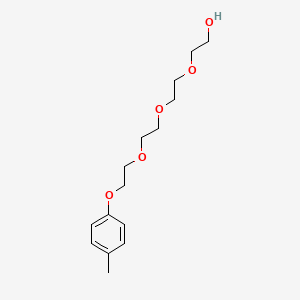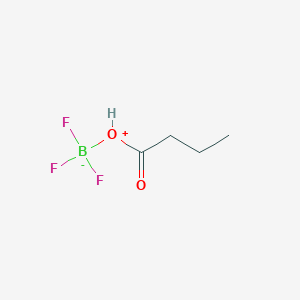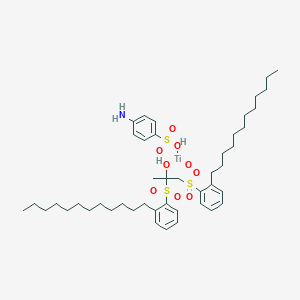
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium is a complex organotitanium compound with the molecular formula C45H71NO10S3Ti. This compound is known for its unique chemical structure, which includes a titanium center coordinated with sulfonate and isopropoxide ligands. It is used in various scientific and industrial applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with 4-aminobenzenesulfonic acid and dodecylbenzenesulfonic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is refluxed to ensure complete reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques. The product is then isolated and purified using large-scale crystallization or distillation methods .
化学反应分析
Types of Reactions
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding sulfonate derivatives.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The sulfonate and isopropoxide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles in organic solvents.
Major Products Formed
Oxidation: Titanium dioxide and sulfonate derivatives.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organotitanium compounds with different ligands.
科学研究应用
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its anticancer properties and potential use in targeted therapy.
Industry: Utilized in the production of high-performance materials and coatings
作用机制
The mechanism of action of (4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates towards various chemical transformations. The sulfonate and isopropoxide ligands play a crucial role in stabilizing the titanium center and facilitating the transfer of electrons during reactions .
相似化合物的比较
Similar Compounds
Titanium isopropoxide: A simpler titanium compound with isopropoxide ligands.
Titanium dioxide: An oxide form of titanium used in various applications.
Titanium tetrachloride: A titanium compound with chloride ligands used in organic synthesis.
Uniqueness
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium is unique due to its combination of sulfonate and isopropoxide ligands, which provide both stability and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C45H71NO9S3Ti |
|---|---|
分子量 |
914.1 g/mol |
IUPAC 名称 |
4-aminobenzenesulfonic acid;1,2-bis[(2-dodecylphenyl)sulfonyl]propan-2-ol;oxotitanium |
InChI |
InChI=1S/C39H64O5S2.C6H7NO3S.O.Ti/c1-4-6-8-10-12-14-16-18-20-22-28-35-30-24-26-32-37(35)45(41,42)34-39(3,40)46(43,44)38-33-27-25-31-36(38)29-23-21-19-17-15-13-11-9-7-5-2;7-5-1-3-6(4-2-5)11(8,9)10;;/h24-27,30-33,40H,4-23,28-29,34H2,1-3H3;1-4H,7H2,(H,8,9,10);; |
InChI 键 |
GHLZIVMZSLVQAF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)CC(C)(O)S(=O)(=O)C2=CC=CC=C2CCCCCCCCCCCC.C1=CC(=CC=C1N)S(=O)(=O)O.O=[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



